molecular formula C9H13NOS B13580366 5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol

Cat. No.: B13580366
M. Wt: 183.27 g/mol
InChI Key: RQIMUIYLWUQQIJ-UHFFFAOYSA-N
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Description

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2-methylpropylsulfanyl (isobutylsulfanyl) substituent at the 5-position. The sulfanyl (thioether) group enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems. Structural analogs of this compound are often studied for enzyme inhibition, antimicrobial activity, or as intermediates in organic synthesis .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

5-(2-methylpropylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C9H13NOS/c1-7(2)6-12-9-3-8(11)4-10-5-9/h3-5,7,11H,6H2,1-2H3

InChI Key

RQIMUIYLWUQQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CN=CC(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol typically involves the introduction of the 2-methylpropylsulfanyl group onto the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridin-3-ol Family

Pyridin-3-ol derivatives are characterized by a hydroxyl group at the 3-position of the pyridine ring. Key structural variations include:

  • Substituent type : Alkyl, aryl, or sulfur-containing groups at different positions.
  • Substituent position : Variations at the 2-, 4-, 5-, or 6-positions significantly alter physicochemical and biological properties.

Example 1: 6-Ethyl-substituted pyridin-3-ol quinone methide precursors (QMPs)

  • These derivatives, synthesized via multi-step routes, feature alkyl groups (e.g., ethyl or propyl) at the 6-position .

Example 2 : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • These compounds incorporate a sulfanyl group linked to an oxadiazole-indole scaffold, showing notable α-glucosidase and butyrylcholinesterase (BChE) inhibition .

Functional Group Analysis

  • Sulfanyl vs. Alkyl Substituents :

    • The 2-methylpropylsulfanyl group in 5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol introduces greater steric hindrance and electron-rich character compared to alkyl substituents (e.g., 6-ethyl in QMPs). This may influence binding to enzymes or receptors.
    • Sulfanyl-containing compounds (e.g., acetamides in ) exhibit enzyme inhibition (e.g., α-glucosidase IC50 = 49.71 µM for compound 8q ), suggesting that the thioether group in this compound could confer similar bioactivity .
  • Hydroxyl Group Position :

    • Pyridin-3-ol derivatives (3-hydroxyl) generally exhibit stronger hydrogen-bonding capacity than 2- or 4-hydroxyl analogs, impacting solubility and target interactions.

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